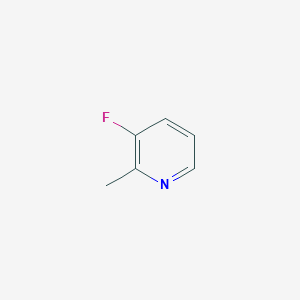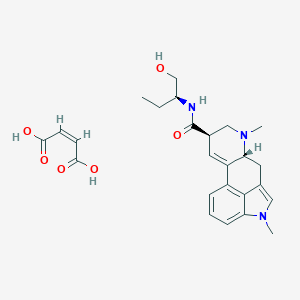
甲基麦角碱马来酸盐
描述
醋丁洛尔盐酸盐是一种选择性β-肾上腺素受体阻断剂,常用于治疗高血压和心律失常。 它以阻断心脏中的β1受体而闻名,这有助于降低心率和血压 .
科学研究应用
醋丁洛尔盐酸盐在科学研究中具有广泛的应用:
化学: 用作分析化学中的参考标准。
生物学: 研究其对β-肾上腺素受体的影响。
医学: 用于高血压和心律失常的临床试验。
工业: 用于开发新的β-阻断剂 .
作用机制
醋丁洛尔盐酸盐通过选择性阻断心脏中的β1受体起作用。这种作用降低了儿茶酚胺的影响,导致心率和血压下降。 该药物还具有轻微的内在拟交感神经活性,这意味着它在阻断的同时也可以轻微地刺激β受体 .
生化分析
Biochemical Properties
Methysergide maleate acts as a serotonin antagonist on the central nervous system (CNS), directly stimulating the smooth muscle leading to vasoconstriction . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in the serotonin pathway .
Cellular Effects
Methysergide maleate has been shown, both in vitro and in vivo, to inhibit or block the effects of serotonin, a substance which may be involved in the mechanism of vascular headaches . It influences cell function by antagonizing the effects of serotonin in blood vessels and gastrointestinal smooth muscle .
Molecular Mechanism
The mechanism of action of Methysergide maleate involves its role as a serotonin antagonist. It acts on the central nervous system (CNS), directly stimulating the smooth muscle leading to vasoconstriction . Some alpha-adrenergic blocking activity has also been reported .
Metabolic Pathways
Methysergide maleate is involved in the serotonin pathway, where it acts as an antagonist . It interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a serotonin antagonist, it is likely that it interacts with transporters or binding proteins involved in the serotonin pathway .
Subcellular Localization
Given its role in the serotonin pathway, it is likely that it is localized to areas of the cell where this pathway is active .
准备方法
合成路线及反应条件
醋丁洛尔盐酸盐是通过多步合成过程合成的。关键步骤包括 3-乙酰基-4-羟基苯丁酰胺与异丙胺反应生成中间体,然后用环氧氯丙烷反应生成醋丁洛尔。 最终产品通过用盐酸处理醋丁洛尔来获得醋丁洛尔盐酸盐 .
工业生产方法
在工业生产中,醋丁洛尔盐酸盐的生产涉及类似的合成路线,但规模更大。 该工艺针对更高的产量和纯度进行了优化,通常涉及先进的纯化技术,如重结晶和色谱法 .
化学反应分析
反应类型
醋丁洛尔盐酸盐经历各种化学反应,包括:
氧化: 醋丁洛尔可以被氧化生成相应的酮。
还原: 醋丁洛尔的还原可以生成仲胺。
取代: 亲核取代反应可以在羟基上发生
常用的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物等还原剂。
取代: 叠氮化钠等亲核试剂可用于取代反应
形成的主要产物
氧化: 形成酮。
还原: 形成仲胺。
取代: 形成叠氮化衍生物
相似化合物的比较
类似化合物
普萘洛尔: 一种非选择性β-阻断剂,对支气管受体的影响更为明显。
阿替洛尔: 另一种选择性β-阻断剂,但半衰期更长。
美托洛尔: 与醋丁洛尔相似,但药代动力学特性不同
醋丁洛尔盐酸盐的独特性
醋丁洛尔盐酸盐因其内在的拟交感神经活性而独一无二,这在β-阻断和轻微的β刺激之间取得了平衡。 这使其适用于可能因其他β-阻断剂而产生副作用的患者 .
属性
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYXFDXUMVEZKS-ZVFOLQIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017106 | |
| Record name | Methysergide hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-49-7 | |
| Record name | Methysergide maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methysergide maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methysergide maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methysergide hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYSERGIDE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of methysergide maleate?
A1: Methysergide maleate acts as a serotonin (5-hydroxytryptamine, 5-HT) receptor antagonist, primarily targeting the 5-HT2 receptor subtype. [] This means it blocks the action of serotonin at these receptors, preventing serotonin-mediated effects. []
Q2: How does serotonin receptor antagonism relate to migraine headaches?
A2: While the exact cause of migraines remains unclear, research suggests a connection between serotonin levels and the onset of migraine attacks. Methysergide maleate's ability to block serotonin receptors is thought to contribute to its prophylactic effect against migraines. [, ]
Q3: Does methysergide maleate interact with other neurotransmitter systems?
A3: Research indicates that methysergide maleate can interact with other neurotransmitter systems, including the dopaminergic system. For example, it has been shown to block dopamine-induced inhibition of insulin release from the pancreas in vitro. [] It can also antagonize glutamate excitation of brain stem neurons. []
Q4: Does methysergide maleate affect insulin secretion?
A4: Studies show that methysergide maleate can potentiate both glucose-stimulated and tolbutamide-stimulated insulin secretion. [, , ] This suggests a potential role of endogenous serotonin or other indoleamines in regulating insulin release. []
Q5: What clinical conditions have been investigated for methysergide maleate treatment?
A5: Primarily, methysergide maleate has been studied for its efficacy in preventing migraine and cluster headaches. [, , ] It has also been explored for potential use in conditions like erythermalgia. []
Q6: Is methysergide maleate effective in treating acute migraine attacks?
A6: Research suggests that methysergide maleate is not effective for treating acute migraine attacks. Its primary benefit lies in its prophylactic use, reducing the frequency and severity of future attacks. []
Q7: Has methysergide maleate been studied for its effects on the reproductive system?
A7: Yes, animal studies have investigated the effects of methysergide maleate on reproductive hormone levels and testicular morphology in rats. Results indicate potential disruptions in the hypothalamic-pituitary-gonadal axis. []
Q8: What are some of the known side effects of methysergide maleate?
A8: Methysergide maleate has been associated with a range of side effects, some of which can be serious. These include nausea, dizziness, gastrointestinal issues, skin rashes, and vascular complications. [, , , ]
Q9: Can methysergide maleate cause vascular complications?
A9: Several studies report cases of vascular complications associated with methysergide maleate use, including ischemia of limbs, abdominal angina, and mesenteric artery stenosis. [, , , , , , ] The mechanism behind these effects likely involves vasoconstriction and potential fibrotic changes in blood vessels. [, ]
Q10: Does methysergide maleate pose a risk of retroperitoneal fibrosis?
A10: Yes, retroperitoneal fibrosis is a serious and potentially life-threatening side effect associated with methysergide maleate. [, , ] This condition involves the development of fibrous tissue in the retroperitoneal space, which can compress and obstruct surrounding structures like the ureters. []
Q11: How is methysergide maleate metabolized in the body?
A11: While the precise metabolic pathways of methysergide maleate haven't been fully elucidated in the provided abstracts, research indicates that it can influence serotonin metabolism in the rat brain. [] Further investigation is needed to completely understand its pharmacokinetic profile.
Q12: What analytical techniques are used to study methysergide maleate?
A12: Various analytical techniques have been employed to study methysergide maleate, including spectrophotometry, chromatography, and ELISA for quantifying the drug and its effects on different systems. [, , ]
Q13: Have animal models been used to study methysergide maleate?
A13: Yes, animal models, particularly rodents, have been instrumental in investigating the effects of methysergide maleate on various physiological systems, including the central nervous system, cardiovascular system, and reproductive system. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



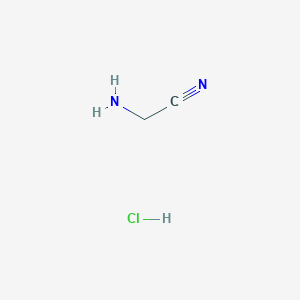
![Benzo[b]thiophene-D6](/img/structure/B130079.png)
![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)
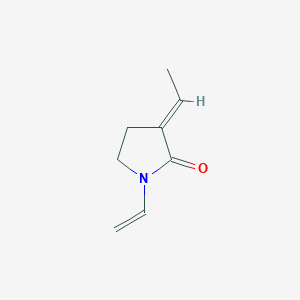
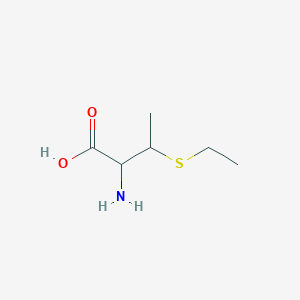
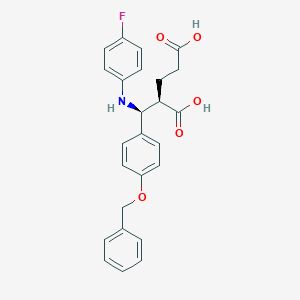
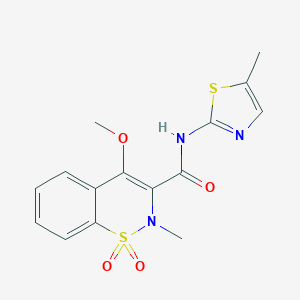
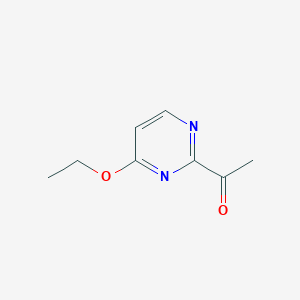
![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)

![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
![(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B130114.png)
